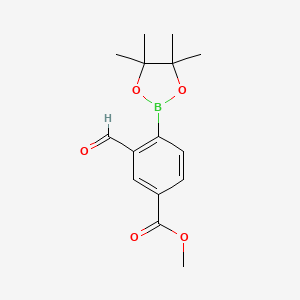![molecular formula C21H34BN3O4 B15334916 1-(8-Boc-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B15334916.png)
1-(8-Boc-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-Boc-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in medicinal chemistry and drug discovery. The presence of the boronic acid pinacol ester moiety makes it a valuable intermediate in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Boc-8-azabicyclo[321]octan-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester typically involves multiple steps The key steps include the formation of the 8-azabicyclo[32
Formation of the 8-azabicyclo[3.2.1]octane Scaffold: This can be achieved through enantioselective cycloaddition reactions, which provide high diastereo- and enantioselectivity.
Introduction of the Pyrazole Ring: This step involves the reaction of the 8-azabicyclo[3.2.1]octane intermediate with appropriate pyrazole precursors under controlled conditions.
Formation of the Boronic Acid Pinacol Ester:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow chemistry techniques and the development of robust catalytic systems to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1-(8-Boc-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be employed to modify the pyrazole ring or the bicyclic scaffold.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid pinacol ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include boronic acids, borates, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
1-(8-Boc-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(8-Boc-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester involves its interaction with specific molecular targets. The boronic acid pinacol ester moiety can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity . The bicyclic scaffold and pyrazole ring contribute to the compound’s binding affinity and specificity towards its molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid: A related compound with similar structural features.
Uniqueness
1-(8-Boc-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester is unique due to the combination of its bicyclic scaffold, pyrazole ring, and boronic acid pinacol ester moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C21H34BN3O4 |
|---|---|
Poids moléculaire |
403.3 g/mol |
Nom IUPAC |
tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C21H34BN3O4/c1-19(2,3)27-18(26)25-15-8-9-16(25)11-17(10-15)24-13-14(12-23-24)22-28-20(4,5)21(6,7)29-22/h12-13,15-17H,8-11H2,1-7H3 |
Clé InChI |
SHKKOSGHMUBCAN-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CC4CCC(C3)N4C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


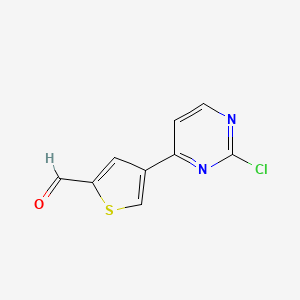
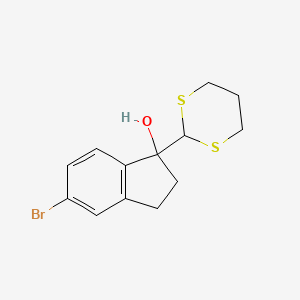
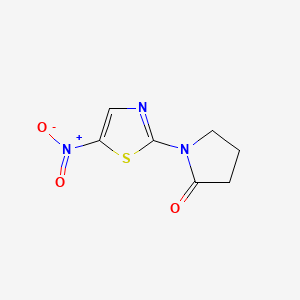

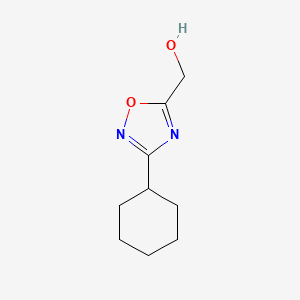
![3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol](/img/structure/B15334855.png)

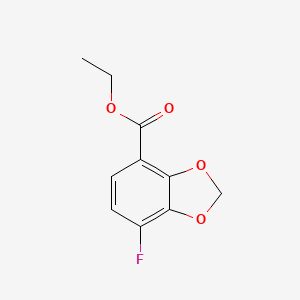
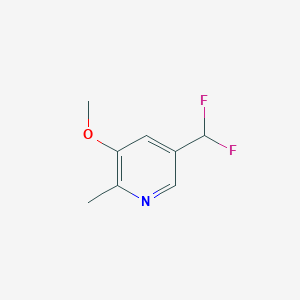
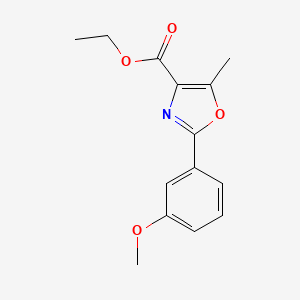
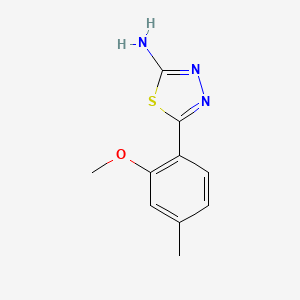
![2-(Cbz-amino)ethyl [2-(Trimethylammonio)ethyl] Phosphate](/img/structure/B15334902.png)
![4-[(Chloromethoxy)methyl]toluene](/img/structure/B15334921.png)
